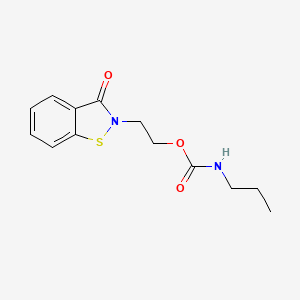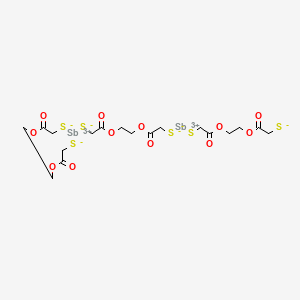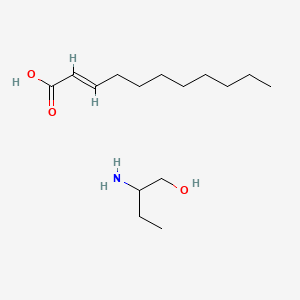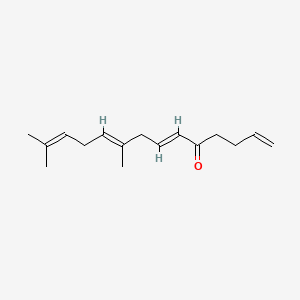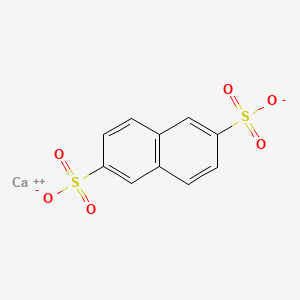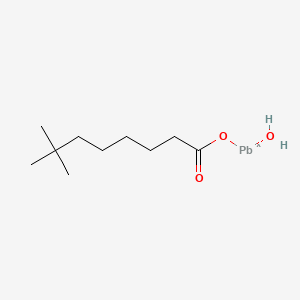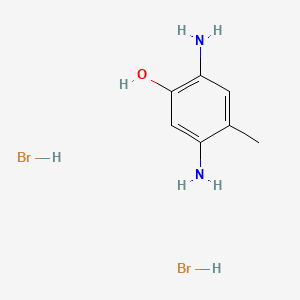
N,N,2,2-Tetraethyl-3-methylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-Tetraethyl-3-methylbutyramide: is an organic compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol It is characterized by its unique structure, which includes multiple ethyl groups and a methyl group attached to a butyramide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-Tetraethyl-3-methylbutyramide typically involves the reaction of N,N-diethylamine with 3-methylbutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2,2-Tetraethyl-3-methylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N,N,2,2-Tetraethyl-3-methylbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,2,2-Tetraethyl-3-methylbutyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques .
Comparaison Avec Des Composés Similaires
N,N,2,2-Tetraethyl-3-methylbutyramide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbutyramide: Lacks the additional ethyl groups, resulting in different chemical properties and reactivity.
N,N,2,2-Tetramethylbutyramide: Contains methyl groups instead of ethyl groups, leading to variations in steric and electronic effects.
N,N-Diethyl-2-methylbutyramide: Has a different substitution pattern, affecting its overall behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
51115-75-4 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N,N,2,2-tetraethyl-3-methylbutanamide |
InChI |
InChI=1S/C13H27NO/c1-7-13(8-2,11(5)6)12(15)14(9-3)10-4/h11H,7-10H2,1-6H3 |
Clé InChI |
DGDSEGJXQRTFBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)C)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




